molecular formula C22H23BO2 B1393130 4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane CAS No. 1028729-05-6

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1393130
CAS No.: 1028729-05-6
M. Wt: 330.2 g/mol
InChI Key: SUXXCEUPVUCFGP-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its boronic ester functional group, which is known for its stability and reactivity in various chemical transformations. The presence of the naphthyl and phenyl groups further enhances its utility in synthetic applications, making it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the reaction of 4-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki coupling conditions. The reaction is carried out in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(4-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:

    4,4,5,5-Tetramethyl-2-(4-(phenyl)phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the naphthyl group, resulting in different reactivity and applications.

    4,4,5,5-Tetramethyl-2-(4-(pyridin-2-yl)phenyl)-1,3,2-dioxaborolane: Contains a pyridyl group, which imparts different electronic properties and reactivity.

    4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)phenyl)-1,3,2-dioxaborolane:

The uniqueness of this compound lies in its combination of the naphthyl and phenyl groups, which confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-12-17(13-15-18)20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXCEUPVUCFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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